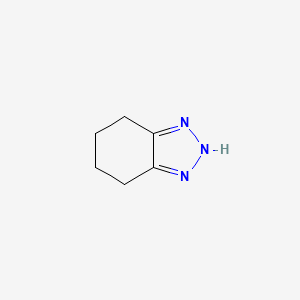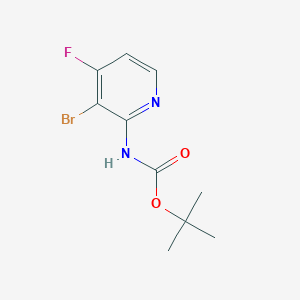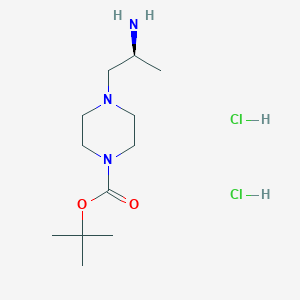![molecular formula C19H22BNO2 B8035996 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)
8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline is a remarkable chemical entity known for its intricate structure and versatile applications. This compound is characterized by its quinoline core, bonded to a tricyclic boron-containing moiety, making it unique among heterocyclic compounds. Its structural complexity lends itself to various applications in medicinal chemistry and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step reaction sequence is typically employed
Step 1: Functionalization of Quinoline
The quinoline core is first modified through electrophilic or nucleophilic substitution reactions to introduce necessary functional groups.
Reaction conditions: solvent choice (e.g., acetonitrile), temperature (60-80°C), and catalysts (e.g., palladium-based catalysts).
Step 2: Formation of Tricyclic Boron-Containing Fragment
The tricyclic boron-containing moiety is synthesized separately through cyclization reactions.
Reaction conditions: specific boronic acids, temperature (100-120°C), and catalysts (e.g., Lewis acids).
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound can involve continuous flow chemistry to ensure efficiency and high yield. Advanced purification techniques such as chromatography and recrystallization are also critical to obtaining pure compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to quinoline N-oxides.
Reduction: : Reduction of the quinoline core may result in hydrogenated derivatives.
Substitution: : Various substitution reactions can introduce different functional groups onto the quinoline ring or boron moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide under acidic conditions.
Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employing reagents like alkyl halides or sulfonic acids under controlled temperatures.
Major Products: The major products formed from these reactions can vary widely depending on the specific reagents and conditions, but often include functionalized quinoline derivatives and boron-containing heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, this compound is a valuable intermediate for developing complex organic molecules.
Biology and Medicine: In the realm of biology and medicine, this compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Industrially, the compound can serve as a catalyst or a material for creating advanced polymers and electronic components.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, the quinoline moiety can intercalate with DNA, while the boron-containing fragment can bind to enzyme active sites, thereby modulating their activity. This dual functionality makes it particularly potent in biological applications.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline stands out due to its unique combination of a quinoline core and boron-containing tricyclic structure. Similar compounds may include:
8-Hydroxyquinoline: : Known for its metal chelating properties.
Boronic Acids: : Widely used in Suzuki coupling reactions.
This compound’s uniqueness lies in its combined structural elements, which impart distinctive chemical and biological properties.
Eigenschaften
IUPAC Name |
8-[(1S,2S,6R,8S)-6,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO2/c1-18(2)13-10-14(18)17-19(3,11-13)23-20(22-17)15-8-4-6-12-7-5-9-21-16(12)15/h4-9,13-14,17H,10-11H2,1-3H3/t13-,14+,17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWGDPGWRMOFA-BDEJMISXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C3CC(C3(C)C)CC2(O1)C)C4=C5C(=CC=C4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2[C@H]3C[C@H](C3(C)C)C[C@]2(O1)C)C4=C5C(=CC=C4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B8035915.png)
![1'-(2-methoxyethyl)-4,5-dihydro-3{H}-spiro[1,4-benzoxazepine-2,4'-piperidine]](/img/structure/B8035917.png)

![10-Fluoro-5,15-dioxo-16-phenyl-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035944.png)
![10-Fluoro-16-(4-fluorophenyl)-5,15-dioxo-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035947.png)



![2-(3-Methoxybenzoyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B8035976.png)

![[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride](/img/structure/B8036007.png)

![1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B8036026.png)

